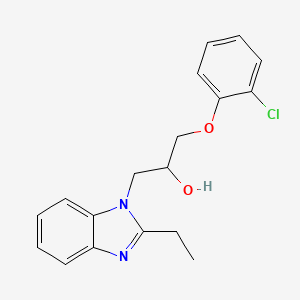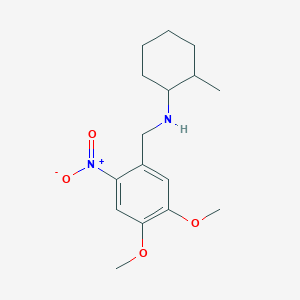
1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a number of interesting biochemical and physiological effects, and has been used in a variety of lab experiments to investigate its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDK activity, this compound may be able to slow or halt the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, this compound has been shown to have a number of interesting biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of a protein called NF-κB, which is involved in inflammation and immune function. This suggests that this compound may have potential as an anti-inflammatory or immunomodulatory agent.
实验室实验的优点和局限性
One advantage of using 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is that it is a well-characterized compound with a known synthesis method. This makes it relatively easy to obtain and use in experiments. However, one limitation is that the compound may not be suitable for all types of experiments, as its mechanism of action is not fully understood and it may have off-target effects.
未来方向
There are a number of potential future directions for research on 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the compound's potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine whether it is safe and effective in human clinical trials. Additionally, the compound's potential as an anti-inflammatory or immunomodulatory agent could be explored further. Finally, researchers could investigate the compound's potential for use in other areas of research, such as neurobiology or cardiovascular disease.
合成方法
The synthesis of 1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-ethyl-1H-benzimidazole with 2-chlorophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-propanol to yield the final product. This synthesis method has been well-established in the literature and has been used to produce large quantities of this compound for use in scientific research.
科学研究应用
1-(2-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been used in a number of scientific research applications, including studies of its mechanism of action and potential therapeutic uses. One area of research that has received a lot of attention is the compound's potential as a treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
属性
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-18-20-15-8-4-5-9-16(15)21(18)11-13(22)12-23-17-10-6-3-7-14(17)19/h3-10,13,22H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJYZLGVACSALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084978.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5084985.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)

![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)
![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)




![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)
